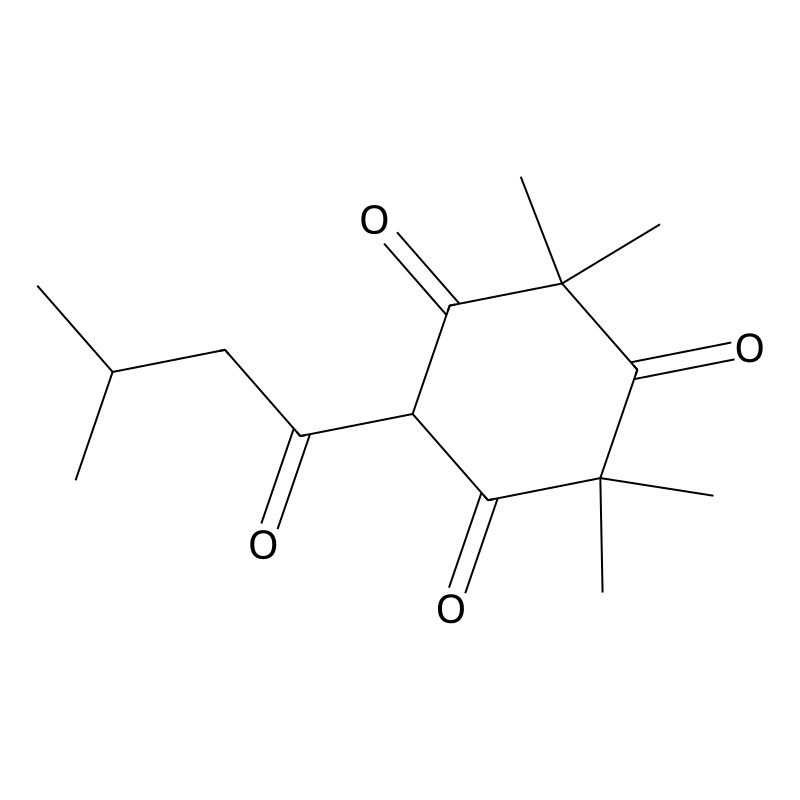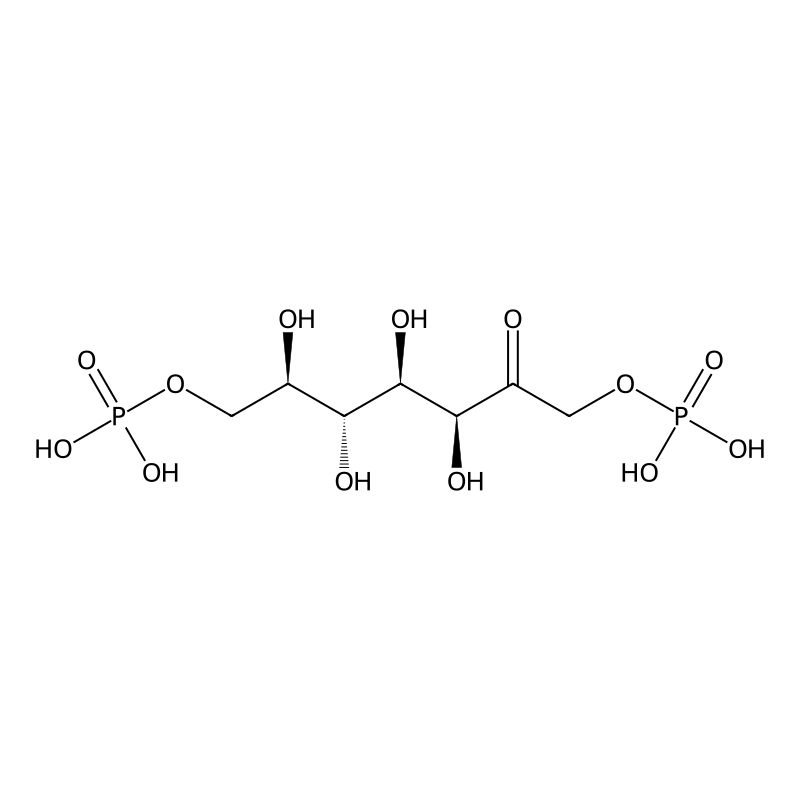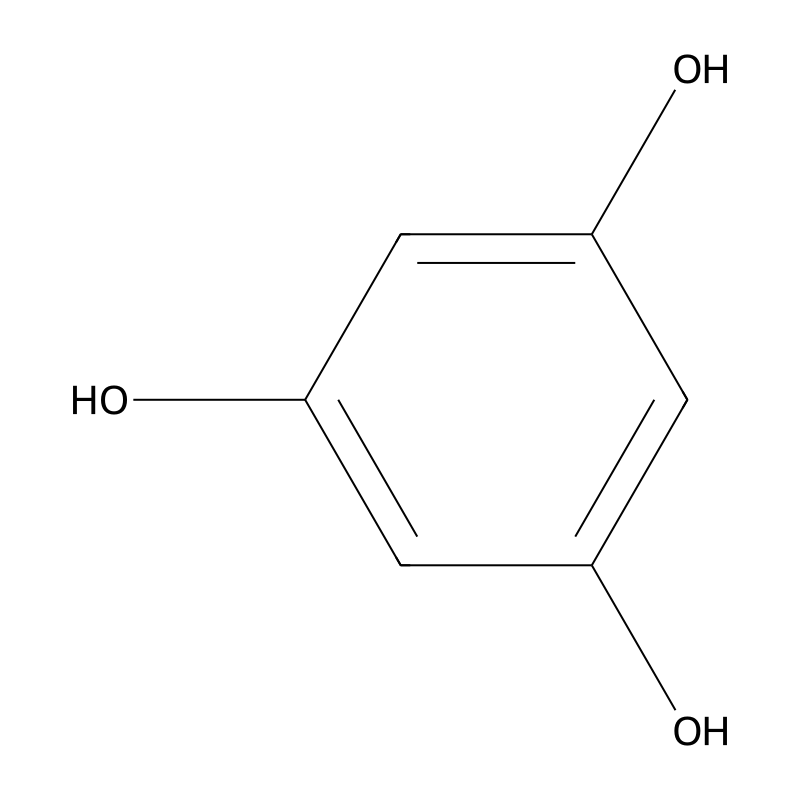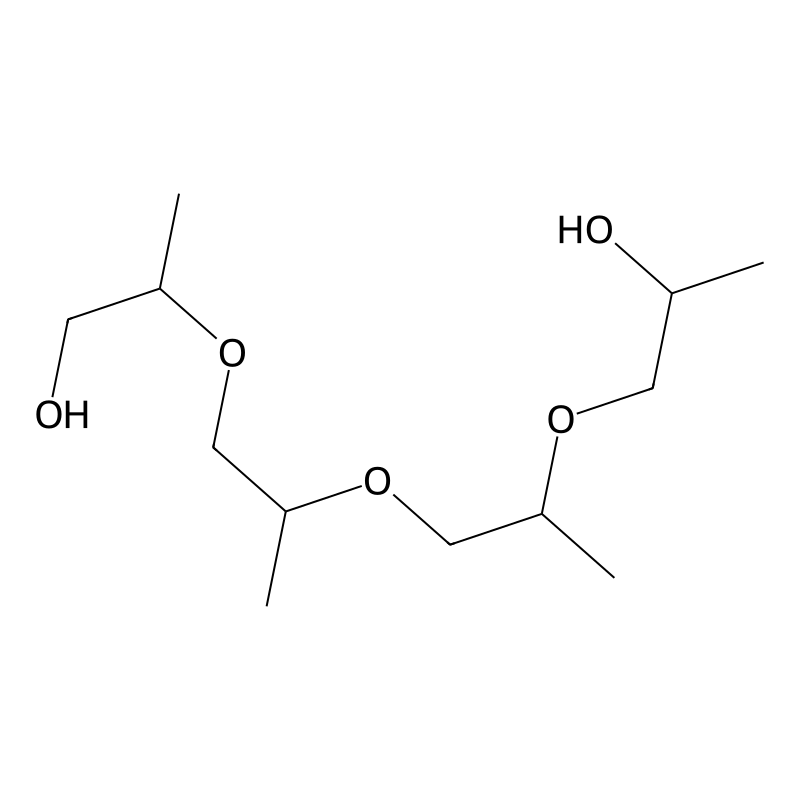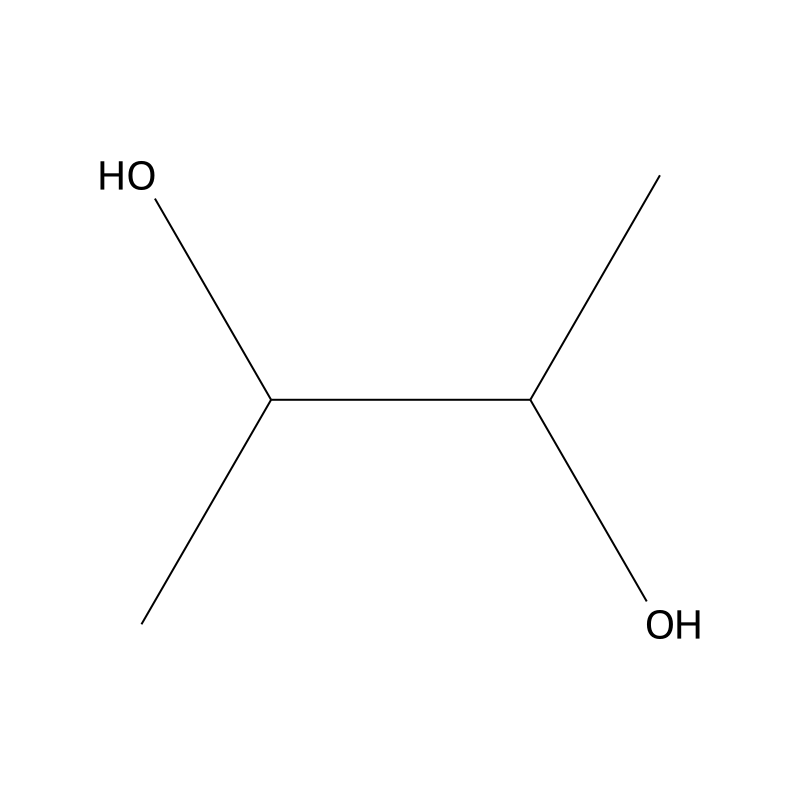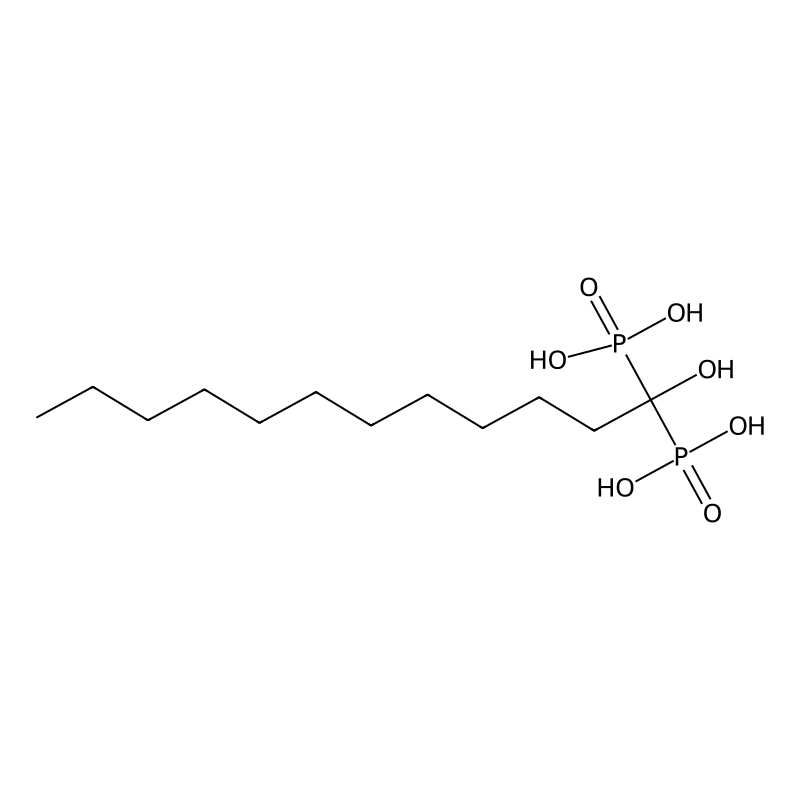Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate is a complex organic compound that belongs to the class of substituted tetrahydropyrazolo derivatives. Its structure features a benzoate moiety linked to a cyclopropyl-substituted tetrahydropyrazolo framework. This compound exhibits intriguing chemical properties due to the presence of multiple functional groups, including a carbonyl and an ester, which may influence its reactivity and biological activity.
The chemical reactivity of methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate can be attributed to the functional groups present in its structure. Key reactions include:
- Ester Hydrolysis: The ester bond can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding the corresponding carboxylic acid and alcohol.
- Nucleophilic Substitution: The carbonyl group may participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom.
- Cyclopropane Ring Opening: Under certain conditions (e.g., in the presence of strong acids or bases), the cyclopropyl group may undergo ring-opening reactions to form more stable carbocations or radicals.
Research indicates that compounds similar to methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate exhibit significant biological activities. Notably:
- Inhibition of Kinases: Derivatives of tetrahydropyrazolo compounds have been studied for their potential as inhibitors of casein kinase 1, which plays a crucial role in various cellular processes including cell cycle regulation and circadian rhythms .
- Anticancer Activity: Some related compounds have shown promise in preclinical studies as anticancer agents by targeting specific pathways involved in tumor growth .
The synthesis of methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate typically involves several steps:
- Formation of Tetrahydropyrazolo Framework: The initial step often includes the cyclization of appropriate precursors to form the tetrahydropyrazolo ring system.
- Introduction of Cyclopropyl Group: This can be achieved through cyclopropanation reactions using alkenes or alkynes as starting materials.
- Carbonyl Introduction: The carbonyl group is introduced via acylation reactions using acyl chlorides or anhydrides.
- Esterification: Finally, methyl benzoate can be synthesized through esterification with methanol under acidic conditions.
Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity against kinases and potential anticancer properties, this compound may serve as a lead structure for developing new therapeutic agents.
- Research Tools: It can be utilized in biochemical assays to study kinase activity and related signaling pathways.
Interaction studies are essential for understanding how methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate interacts with biological targets:
- Binding Affinity: Evaluating its binding affinity to specific kinases can provide insights into its mechanism of action.
- Cellular Uptake: Studies on cellular uptake mechanisms may reveal how effectively this compound enters cells and exerts its biological effects.
Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | Piperazine ring | Anticancer | Contains piperazine moiety |
| 4-(Cyclopropyl)-3-methylphenol | Cyclopropane and phenolic structure | Antimicrobial | Lacks pyrazole framework |
| 3-(Cyclopropyl)-1H-pyrazole | Pyrazole ring | Anti-inflammatory | Simpler structure without benzoate |
The unique combination of the tetrahydropyrazolo framework with cyclopropyl and benzoate functionalities distinguishes methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate from other similar compounds.
